1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole
Description
Properties
CAS No. |
135034-75-2 |
|---|---|
Molecular Formula |
C15H10Cl3N3O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-phenyl-4-[(2,4,6-trichlorophenoxy)methyl]triazole |
InChI |
InChI=1S/C15H10Cl3N3O/c16-10-6-13(17)15(14(18)7-10)22-9-11-8-21(20-19-11)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
GOMGCKKSMHPHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
Azide precursor : The 4-((2,4,6-trichlorophenoxy)methyl) moiety is introduced via an azidomethyl derivative of 2,4,6-trichlorophenol. This is typically prepared by alkylation of 2,4,6-trichlorophenol with chloromethyl reagents (e.g., chloromethyl ether or chloromethyl derivatives) followed by nucleophilic substitution with sodium azide to yield the azidomethyl intermediate.
Phenylacetylene : The phenyl group at the 1-position is introduced using phenylacetylene as the alkyne component in the click reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azidomethyl-2,4,6-trichlorophenoxy compound is reacted with phenylacetylene under copper(I)-catalyzed conditions to form the 1,4-disubstituted 1,2,3-triazole.
Typical catalytic systems include CuSO4 with sodium ascorbate as a reducing agent or copper(I) salts directly, often in aqueous or mixed aqueous-organic solvents at room temperature or mild heating (e.g., 25–80 °C).
The reaction proceeds with high regioselectivity to yield the 1-phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole in good to excellent yields (often >85%).
Workup and Purification
After completion (monitored by TLC or HPLC), the reaction mixture is extracted with organic solvents such as ethyl acetate.
The organic layers are washed with brine and water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by recrystallization or column chromatography to afford the pure triazole compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 2,4,6-trichlorophenol | Chloromethyl reagent, base (e.g., K2CO3), solvent (DMF) | 80–90 | Formation of chloromethyl ether intermediate |
| Azidation | Sodium azide, DMF, 60–80 °C | 85–95 | Nucleophilic substitution to azide |
| CuAAC Cycloaddition | Phenylacetylene, CuSO4·5H2O (2 mol%), sodium ascorbate (10 mol%), water/EtOH, RT to 80 °C, 12–24 h | 85–95 | High regioselectivity for 1,4-disubstituted triazole |
Research Findings and Optimization
Catalyst efficiency : Studies have shown that using Bi2WO6 as a photocatalyst in combination with CuSO4 and sodium ascorbate can enhance the reaction rate and yield of 1,2,3-triazoles under mild conditions, with yields up to 95% reported for similar triazole derivatives.
Solvent effects : Mixed aqueous-organic solvents (e.g., t-BuOH/H2O or EtOH/H2O) provide an optimal medium for the CuAAC reaction, balancing solubility of reactants and catalyst stability.
Temperature and time : Room temperature reactions typically require longer times (16–24 h), while mild heating (60–80 °C) can reduce reaction time to 6–12 h without compromising yield or selectivity.
Purity and characterization : The final compounds are characterized by melting point, NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity. Melting points for related triazoles range from 110 to 180 °C depending on substituents.
Comparative Table of Preparation Parameters for Related 1,2,3-Triazoles
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Catalyst loading | 2–10 mol% CuSO4, 5–10 mol% sodium ascorbate | Higher catalyst loading increases rate but may complicate purification |
| Solvent system | Water/EtOH, t-BuOH/H2O (3:1) | Enhances solubility and catalyst activity |
| Temperature | 25–80 °C | Higher temperature accelerates reaction |
| Reaction time | 6–24 hours | Longer time ensures complete conversion |
| Yield | 85–95% | High yields typical with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazole rings.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles, including 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole, are effective against a range of bacterial strains. For instance, triazole derivatives have been synthesized that demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance antibacterial efficacy .
Antifungal Properties
Research highlights the antifungal potential of triazole compounds. The incorporation of the 2,4,6-trichlorophenoxy group has been associated with increased antifungal activity against various fungal strains. This is particularly relevant in the context of agricultural applications where fungal pathogens pose significant threats to crop yields .
Anti-Cancer Potential
Recent studies have identified 1,2,3-triazole-containing compounds as promising candidates for anti-cancer therapies. These compounds have shown efficacy in inhibiting lung cancer cell proliferation and inducing apoptosis in cancer cells through various mechanisms . The specific application of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole in cancer treatment is an area of ongoing research.
Herbicidal Activity
The compound's structural characteristics make it a candidate for herbicidal applications. The trichlorophenoxy moiety is known for its herbicidal properties, and its combination with the triazole framework may enhance this activity. Research indicates that such compounds can effectively control weed populations while minimizing harm to crops .
Pest Control
In addition to herbicidal properties, triazole derivatives are being explored for their potential as insecticides and fungicides in agriculture. Their ability to disrupt biological processes in pests makes them valuable in integrated pest management strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to form non-covalent interactions with biological macromolecules, leading to changes in their function. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Triazole Ring
Position 1 Substituents
- Phenyl vs. Benzyl Groups: The target compound features a phenyl group at position 1, while analogues like 1-benzyl-4-(((2,4,6-trichlorophenyl)thio)methyl)-1H-1,2,3-triazole (11e) () use a benzyl substituent. The benzyl group enhances lipophilicity but may reduce metabolic stability compared to phenyl . 4-Ferrocenyl-1-(4-hydroxyphenyl)-1H-1,2,3-triazole () incorporates a ferrocenyl group, enabling redox activity for anticancer applications, contrasting with the non-metallated phenyl group in the target compound .
Position 4 Substituents
- Trichlorophenoxy vs. Thioether/Sulfonyl Linkages: Compound 11e () replaces the oxygen atom in the trichlorophenoxy group with sulfur, forming a thioether linkage. This substitution alters electronic properties (e.g., reduced hydrogen-bonding capacity) and may influence antimicrobial activity . 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole () employs a sulfonyl linkage, which improves specificity in biological targeting compared to carbonyl amide analogues .
Halogenation Patterns
- 2,4,6-Trichlorophenoxy Group: The trichlorophenoxy group is shared with prochloraz (), a commercial fungicide. In contrast, 4-((4-bromophenoxy)methyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole (11h) () uses a bromophenoxy group, which may alter steric interactions and electronic effects in antimicrobial assays .
Antimicrobial and Antifungal Activity
- Triazole-Imidazole Hybrids (): Compounds like 1-phenyl-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole exhibit broad-spectrum antimicrobial activity, suggesting that combining triazole with heterocycles enhances potency .
- CYP51 Binding (): The trichlorophenoxy group in the target compound may mimic azole antifungals (e.g., tebuconazole, ) by inhibiting ergosterol biosynthesis via CYP51 binding .
Anticancer Potential
- Ferrocenyl-Triazoles (): Derivatives with ferrocenyl groups show redox-mediated cytotoxicity, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Biological Activity
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 397.62 g/mol. The presence of the trichlorophenoxy group is significant as it may enhance the biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole have been evaluated for their ability to inhibit tumor cell proliferation.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, related triazole compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of triazoles has also been well-documented. Studies suggest that 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole could exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Research Findings : In vitro assays have demonstrated that certain triazole derivatives possess good inhibition against these bacteria. The antimicrobial activity is often linked to the disruption of cell membrane integrity or interference with metabolic pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. Among them, specific compounds demonstrated significant antiproliferative effects against cancer cell lines and effective antimicrobial properties .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent groups on the triazole ring in determining biological activity. For example, the introduction of electron-withdrawing groups like halogens has been shown to enhance activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, refluxing in DMSO for extended periods (e.g., 18 hours) followed by crystallization in water-ethanol mixtures can yield intermediates like triazole derivatives (~65% yield) . Key variables include solvent polarity (DMSO enhances reactivity), temperature (reflux ensures activation energy), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR/FTIR : Confirm functional groups (e.g., trichlorophenoxy methyl via -NMR shifts at δ 4.5–5.0 ppm for methylene protons).
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated in Hirshfeld surface analysis for analogous triazoles .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks).
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and regioselectivity in synthesizing this triazole derivative?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction energy profiles. For example:
- Reaction path search : Apply methods like the Artificial Force Induced Reaction (AFIR) to identify feasible pathways for cycloaddition or substitution steps .
- COMSOL Multiphysics : Simulate solvent effects and diffusion limitations in heterogeneous reactions .
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to refine models.
Q. How can conflicting data on synthetic yields or byproduct formation be resolved?
- Methodological Answer : Employ factorial design to isolate variables (e.g., temperature, solvent, catalyst). For instance:
- Taguchi methods : Optimize parameters like reflux duration or solvent purity using orthogonal arrays .
- Controlled replication : Repeat experiments under standardized conditions (e.g., inert atmosphere) to minimize variability .
Q. What advanced analytical techniques are suitable for studying the compound’s interactions in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity with target proteins.
- Molecular Dynamics (MD) : Simulate ligand-receptor docking using software like GROMACS or AMBER.
- Metabolomics : Track metabolic stability via LC-MS/MS in vitro assays (ensure compliance with ethical guidelines for in vitro use, as per ).
Methodological Frameworks
Q. How can theoretical frameworks guide the design of experiments for this compound?
- Methodological Answer :
- Hypothesis-driven design : Start with a mechanistic hypothesis (e.g., electron-withdrawing trichlorophenoxy group enhances electrophilicity) and test via substituent variation .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 1-(perfluorophenyl)-1H-1,2,3-triazole) to infer structure-activity relationships .
Q. What role does AI play in accelerating research on this compound?
- Methodological Answer :
- Data-driven optimization : Use machine learning (e.g., Bayesian optimization) to predict optimal reaction conditions from historical datasets .
- Smart laboratories : Integrate AI with robotic platforms for autonomous experimentation, adjusting parameters in real-time based on spectroscopic feedback .
Contradictions and Gaps
- Synthetic Routes : uses hydrazide condensation, while highlights azide-alkyne cycloaddition. Resolve by conducting parallel experiments with kinetic profiling.
- Yield Discrepancies : Differences in yields (e.g., 65% in vs. variable yields in azide-based syntheses) may stem from solvent purity or catalyst selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
